Here's what we do know:
3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride, commonly referred to as PF-4800567, is a synthetic compound characterized by its complex structure and unique functional groups. This compound features a pyrazolo[3,4-d]pyrimidine core, which is substituted at the 1 and 3 positions with a tetrahydro-2H-pyran moiety and a 3-chlorophenoxy group, respectively. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays and therapeutic applications.
The chemical reactivity of PF-4800567 primarily revolves around its functional groups. The pyrazolo[3,4-d]pyrimidine structure is known for participating in nucleophilic substitution reactions due to the presence of nitrogen atoms that can act as nucleophiles. The chlorophenoxy group can undergo electrophilic aromatic substitution, while the tetrahydropyran ring may be involved in various ring-opening reactions under specific conditions.
PF-4800567 has been identified as a selective inhibitor of casein kinase 1 epsilon (CK1ε), an enzyme implicated in various cellular processes including circadian rhythm regulation and cancer progression. In vitro studies have demonstrated that PF-4800567 exhibits a 22-fold selectivity for CK1ε over other kinases, indicating its potential as a therapeutic agent in conditions where CK1ε plays a critical role, such as certain cancers and neurodegenerative diseases .
The synthesis of PF-4800567 typically involves several key steps:
These methods are optimized to ensure high yield and purity of the final product .
PF-4800567 is primarily researched for its role as a CK1ε inhibitor, which positions it as a potential therapeutic agent in:
Studies have indicated that PF-4800567 interacts specifically with CK1ε, leading to altered phosphorylation patterns of downstream targets involved in cellular signaling pathways. This specificity is crucial for minimizing off-target effects that could arise from less selective inhibitors. Further interaction studies are ongoing to elucidate its effects on various cellular pathways and potential side effects .
PF-4800567 shares structural similarities with several other compounds known for their biological activity. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Biological Activity |
---|---|---|
PF-4800567 | Pyrazolo[3,4-d]pyrimidine core | Selective CK1ε inhibitor |
Dorsomorphin | Morpholino-substituted pyrazolopyrimidine | Inhibitor of AMPK and other kinases |
SBI-0206965 | Similar pyrazolopyrimidine structure | Inhibitor of CK1ε but less selective |
CCT129202 | Another pyrazolopyrimidine derivative | Inhibits CK1δ and CK1ε but with different selectivity |
PF-4800567's unique combination of substituents provides enhanced selectivity for CK1ε compared to these similar compounds, making it a valuable candidate for targeted therapeutic strategies .
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides standardized naming conventions for chemical compounds, ensuring consistent identification across scientific literature [1]. For the compound under discussion, the complete IUPAC name is 3-[(3-chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride [2] [4].
The IUPAC name can be broken down into structural components that follow specific naming rules:
The parent structure is the fused heterocyclic system "1H-pyrazolo[3,4-d]pyrimidin-4-amine," which indicates a pyrazole ring fused to a pyrimidine ring with an amine group at position 4 [2] [3].
The substituent "(tetrahydro-2H-pyran-4-yl)" at position 1 denotes a saturated six-membered heterocyclic ring containing an oxygen atom [3] [4].
The substituent "[(3-chlorophenoxy)methyl]" at position 3 indicates a methyl group linked to a 3-chlorophenoxy group [2] [5].
The "hydrochloride" suffix indicates that the compound exists as a salt with hydrochloric acid, which enhances its solubility in aqueous solutions [4] [9].
Alternative IUPAC representations for this compound include 3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride, where "oxan" is used as an alternative name for the tetrahydropyran ring system [3] [4].
Registry numbers and database identifiers serve as unique numerical or alphanumerical codes that unambiguously identify chemical compounds across various scientific databases and literature [6]. The primary identifiers for 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride are presented in the following table:
Identifier Type | Value | Database Source |
---|---|---|
CAS Registry Number | 1391052-28-0 | Chemical Abstracts Service [4] [6] |
CAS Registry Number (free base) | 1188296-52-7 | Chemical Abstracts Service [3] [5] |
PubChem CID | 71751553 | PubChem Database [9] [11] |
InChI | InChI=1S/C17H18ClN5O2.ClH/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12;/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21);1H | PubChem [9] [11] |
InChI Key | QZXZQMUZEHTFHD-UHFFFAOYSA-N | PubChem [9] [11] |
Molecular Formula | C17H19Cl2N5O2 | Multiple Sources [4] [6] [9] |
Molecular Weight | 396.27 g/mol | Multiple Sources [6] [9] [10] |
MDL Number | MFCD22123245 | MDL Information Systems [3] [12] |
These registry numbers and identifiers facilitate the retrieval of information about the compound from various chemical databases and ensure accurate cross-referencing in scientific literature [6] [9].
Chemical compounds often have multiple names and designations used in laboratory settings and scientific literature [12]. The compound 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride is commonly known by several synonyms and laboratory designations:
PF 4800567 hydrochloride - The most common laboratory designation, referring to its development code at Pfizer [8] [9] [12].
PF-4800567 hydrochloride - An alternative hyphenated form of the laboratory code [9] [11] [12].
Casein Kinase I Inhibitor III, PF-4800567 - A functional designation highlighting its biological activity [11] [12].
3-[(3-Chlorophenoxy)Methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyriMidin-4-aMine Hydrochloride - A variant of the full chemical name with alternative capitalization [1] [6].
3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride - An alternative chemical name using "oxan" instead of "tetrahydro-2H-pyran" [3] [4].
3-[(3-chlorophenoxymethyl)-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride - A variant without the brackets around the chlorophenoxymethyl group [4] [10].
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[(3-chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-, hydrochloride - The Chemical Abstracts index name format [3] [12].
In laboratory settings, researchers commonly use the shortened designation "PF 4800567" or "PF-4800567" for convenience, while maintaining the "hydrochloride" suffix when specifically referring to the salt form [8] [9] [12]. These various designations allow for efficient communication among scientists while ensuring precise identification of the compound across different research contexts [9] [12].
The canonical SMILES (Simplified Molecular Input Line Entry System) notation for this compound is:C1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N.Cl
3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride exhibits distinct molecular characteristics that define its chemical identity and properties. The compound possesses the molecular formula C17H18ClN5O2 for the free base, with a molecular weight of 359.81 g/mol [1] [2] [3]. The average molecular mass has been precisely determined as 359.814 g/mol, while the monoisotopic mass is 359.114902 g/mol [1], providing accurate mass spectrometric identification parameters.
The compound is officially registered under CAS Registry Number 1188296-52-7 [3] and is commonly referenced by its developmental code name PF-4800567 [2] [4]. The structural identity is further confirmed through its InChI Key AUMDBEHGJRZSOO-UHFFFAOYSA-N [3] and canonical SMILES notation ClC1=CC=CC(OCC2=NN(C3=NC=NC(N)=C23)C4CCOCC4)=C1 [5], providing unambiguous chemical identification.
When formulated as the hydrochloride salt, the molecular formula becomes C17H18ClN5O2·HCl with an increased molecular weight of 396.27 g/mol [4]. This salt formation represents a critical pharmaceutical modification that enhances the compound's water solubility and bioavailability characteristics [7].
Property | Value |
---|---|
Molecular Formula (Free Base) | C17H18ClN5O2 [1] [2] [3] |
Molecular Weight (Free Base) | 359.81 g/mol [1] [2] [3] |
Hydrochloride Salt Formula | C17H18ClN5O2·HCl [4] |
Hydrochloride Salt Weight | 396.27 g/mol [4] |
Average Mass | 359.814 g/mol [1] |
Monoisotopic Mass | 359.114902 g/mol [1] |
CAS Registry Number | 1188296-52-7 [3] |
The pyrazolo[3,4-d]pyrimidine core represents the fundamental structural foundation of this compound, functioning as a bicyclic heterocyclic system comprising fused pyrazole and pyrimidine rings [8] [9] [10]. This scaffold has garnered significant attention in medicinal chemistry due to its unique properties as an adenine isostere [9] [11] [12], allowing it to effectively mimic the adenine ring of adenosine triphosphate and interact with kinase active sites [9] [11].
The pyrazolo[3,4-d]pyrimidine framework is characterized by its ability to form hydrogen bonding interactions similar to those of purines [13] [14]. The nitrogen atoms within the bicyclic system serve as both hydrogen bond acceptors and participate in π-π stacking interactions with target proteins [8] [15]. This structural mimicry enables the compound to engage with the hinge region of kinase active sites, particularly in the ATP-binding pocket [9] [11] [12].
The scaffold demonstrates remarkable structural versatility, allowing for strategic substitution at multiple positions to modulate biological activity and selectivity [8] [10] [16]. The pyrazole ring contributes to the planar aromatic character of the molecule, while the pyrimidine ring provides additional nitrogen atoms for hydrogen bonding interactions [13] [14]. This combination creates a privileged scaffold that has been extensively utilized in the development of kinase inhibitors [8] [9] [12].
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological activities, including anticancer [8] [9] [17], anti-inflammatory [16] [18], and kinase inhibitory properties [9] [12] [14]. The core scaffold's ability to interact with multiple biological targets stems from its structural similarity to naturally occurring purine bases and its capacity to form favorable binding interactions with protein active sites [8] [9] [11].
The compound incorporates several strategically positioned functional groups that contribute to its distinct chemical and biological properties. At position 4 of the pyrazolo[3,4-d]pyrimidine core, an amino group (-NH2) serves as a crucial hydrogen bonding donor [2] [3]. This primary amine functionality enhances the compound's ability to form specific interactions with target proteins and contributes to its kinase inhibitory activity [2] [19].
The 3-chlorophenoxy group attached via a methylene linker at position 3 represents a significant structural feature that influences the compound's lipophilicity and binding affinity [1] [2] [3]. The chlorine atom at the meta position of the phenyl ring introduces electron-withdrawing characteristics [20] , while the phenoxy ether linkage provides conformational flexibility through rotation around the C-O bond [22]. The methylene spacer (-CH2-) between the pyrazole ring and the phenoxy group allows for optimal spatial positioning of the aromatic substituent [1] [2].
At position 1 of the pyrazolo[3,4-d]pyrimidine scaffold, the tetrahydro-2H-pyran-4-yl substituent introduces a saturated six-membered ring containing an oxygen atom [1] [2] [3]. This tetrahydropyran moiety, also known as the oxane ring system [23] [24], provides conformational rigidity while maintaining some degree of flexibility through ring puckering [23] [25]. The presence of the oxygen atom creates an additional hydrogen bond acceptor site and influences the compound's polarity and water solubility characteristics [23] [24].
Functional Group | Position | Chemical Properties |
---|---|---|
4-Amino Group | Position 4 | Hydrogen bonding donor; basic character [2] [3] |
3-Chlorophenoxy | Position 3 via methylene | Electron-withdrawing; lipophilic; flexible [1] [2] |
Methylene Linker | Between core and phenoxy | Conformational flexibility; spacer function [1] [2] |
Tetrahydropyran | Position 1 | Conformational constraint; H-bond acceptor [1] [2] |
The synergistic combination of these functional groups creates a molecular architecture optimized for selective kinase inhibition, particularly targeting casein kinase 1 epsilon [2] [19] [26]. The spatial arrangement and electronic properties of these substituents contribute to the compound's high selectivity and potent biological activity [19] [27] [5].
The hydrochloride salt formation represents a critical pharmaceutical modification that significantly enhances the compound's practical utility and biological availability [7] [28]. The conversion of the free base to its hydrochloride salt involves protonation of the basic nitrogen atom within the tetrahydropyran-substituted pyrazolo[3,4-d]pyrimidine system, creating a positively charged nitrogen center that associates with the chloride anion [28] [29] [30].
This salt formation process fundamentally alters the compound's physicochemical properties, most notably improving its aqueous solubility [11] [7]. The ionic character introduced by the hydrochloride salt enhances water solubility compared to the neutral free base, making it suitable for biological assays and therapeutic applications [7]. The increased polarity facilitates dissolution in aqueous media, which is essential for pharmaceutical formulation and bioavailability [7] [28].
The hydrochloride salt demonstrates enhanced crystalline properties, forming stable solid-state structures that improve handling and storage characteristics [7] [28]. This crystalline nature contributes to better pharmaceutical stability and provides advantages in terms of purification and isolation procedures [7] [29]. The salt formation also influences the compound's melting point and thermal stability properties [31] [7].
From a pharmacokinetic perspective, the hydrochloride salt formation can impact the compound's absorption, distribution, and bioavailability profiles [7] [32]. The enhanced water solubility typically correlates with improved dissolution rates in biological fluids, potentially leading to better therapeutic efficacy [7] [28]. However, the increased polarity may also influence membrane permeability characteristics, requiring careful consideration in drug development [11] [32].
Salt Property | Enhancement |
---|---|
Water Solubility | Significantly improved compared to free base [7] |
Crystalline Character | Enhanced solid-state stability [7] [28] |
Pharmaceutical Handling | Improved purification and isolation [7] [29] |
Bioavailability Potential | Enhanced dissolution in aqueous media [7] [28] |
Stability Profile | Improved thermal and storage stability [31] [7] |